molecular formula C9H12O3 B14586243 3-(3-Oxocyclohex-1-en-1-yl)propanoic acid CAS No. 61563-62-0

3-(3-Oxocyclohex-1-en-1-yl)propanoic acid

Katalognummer: B14586243
CAS-Nummer: 61563-62-0
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: NCTKBYROEJKJCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-oxo-1-cyclohexenyl)propanoic acid is an organic compound with the molecular formula C9H14O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1-cyclohexenyl)propanoic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Reflux conditions

Industrial Production Methods

On an industrial scale, the production of 3-(3-oxo-1-cyclohexenyl)propanoic acid may involve catalytic processes to enhance yield and efficiency. The use of continuous flow reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-oxo-1-cyclohexenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

    Oxidation: 3-(3-carboxy-1-cyclohexenyl)propanoic acid

    Reduction: 3-(3-hydroxy-1-cyclohexenyl)propanoic acid

    Substitution: Esters, amides, and other derivatives

Wissenschaftliche Forschungsanwendungen

3-(3-oxo-1-cyclohexenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(3-oxo-1-cyclohexenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto and carboxylic acid groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-oxocyclohexyl)propanoic acid
  • 3-(3-oxocyclopentyl)propanoic acid
  • 3-(3-oxocycloheptyl)propanoic acid

Uniqueness

3-(3-oxo-1-cyclohexenyl)propanoic acid is unique due to its specific ring size and the position of the keto group. This structural feature influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

61563-62-0

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

3-(3-oxocyclohexen-1-yl)propanoic acid

InChI

InChI=1S/C9H12O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h6H,1-5H2,(H,11,12)

InChI-Schlüssel

NCTKBYROEJKJCQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC(=O)C1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.